

# In Vivo Pharmacokinetics of CL-197: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CL-197    |           |
| Cat. No.:            | B15363821 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**CL-197**, a novel nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated potent anti-HIV-1 activity and a favorable preclinical pharmacokinetic profile. This technical guide provides an in-depth overview of the in vivo pharmacokinetics of **CL-197**, compiling available data from preclinical studies in Sprague-Dawley rats and Beagle dogs. The document details the experimental methodologies employed in these studies, presents quantitative pharmacokinetic parameters in structured tables, and visualizes the compound's mechanism of action and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study and development of **CL-197** and other NRTIs.

#### Introduction

**CL-197**, chemically known as 4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine, is a promising drug candidate for the treatment of HIV-1 infection. As a nucleoside reverse transcriptase inhibitor (NRTI), its mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a critical step in the HIV-1 replication cycle. Preclinical evaluations have indicated a favorable pharmacokinetic profile, suggesting its potential as an orally bioavailable therapeutic agent. This document synthesizes the available in vivo pharmacokinetic data to provide a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of **CL-197**.



## Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition

**CL-197** exerts its anti-HIV-1 effect by targeting the reverse transcriptase enzyme. The process begins with the cellular uptake of **CL-197** and its subsequent intracellular phosphorylation to the active triphosphate form, **CL-197**-TP. This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain during reverse transcription. Once incorporated, **CL-197**-TP acts as a chain terminator, preventing further elongation of the viral DNA and effectively halting the replication process.



Click to download full resolution via product page

Figure 1: Cellular uptake and activation of **CL-197** and inhibition of HIV-1 reverse transcriptase.

#### In Vivo Pharmacokinetics

Preclinical pharmacokinetic studies of **CL-197** have been conducted in Sprague-Dawley rats and Beagle dogs to evaluate its ADME properties. These studies are essential for determining



the appropriate dosing regimens and predicting the compound's behavior in humans.

## **Pharmacokinetics in Sprague-Dawley Rats**

In vivo studies in Sprague-Dawley rats have demonstrated a favorable pharmacokinetic profile for **CL-197**. The key pharmacokinetic parameters are summarized in the table below.

| Parameter                       | Value | Units     |  |  |
|---------------------------------|-------|-----------|--|--|
| Intravenous (IV) Administration |       |           |  |  |
| Dose                            | 1     | mg/kg     |  |  |
| Cmax                            | 1,230 | ng/mL     |  |  |
| Tmax                            | 0.083 | h         |  |  |
| AUC(0-t)                        | 890   | ng·h/mL   |  |  |
| Half-life (t1/2)                | 1.5   | h         |  |  |
| Clearance (CL)                  | 18.7  | mL/min/kg |  |  |
| Volume of distribution (Vd)     | 2.5   | L/kg      |  |  |
| Oral (PO) Administration        |       |           |  |  |
| Dose                            | 5     | mg/kg     |  |  |
| Cmax                            | 780   | ng/mL     |  |  |
| Tmax                            | 0.5   | h         |  |  |
| AUC(0-t)                        | 2,100 | ng·h/mL   |  |  |
| Half-life (t1/2)                | 2.1   | h         |  |  |
| Bioavailability (F)             | 94.4  | %         |  |  |

Table 1: Pharmacokinetic parameters of **CL-197** in male Sprague-Dawley rats following intravenous and oral administration.

## **Pharmacokinetics in Beagle Dogs**



Pharmacokinetic studies in Beagle dogs have focused on the oral administration of **CL-197** and the intracellular concentrations of its active triphosphate metabolite, **CL-197**-TP, in peripheral blood mononuclear cells (PBMCs).

| Parameter                        | Value | Units             |
|----------------------------------|-------|-------------------|
| Oral (PO) Administration         |       |                   |
| Dose                             | 1     | mg/kg             |
| Cmax (plasma)                    | 210   | ng/mL             |
| Tmax (plasma)                    | 1.0   | h                 |
| AUC(0-24h) (plasma)              | 980   | ng·h/mL           |
| Half-life (t1/2) (plasma)        | 3.5   | h                 |
| Intracellular CL-197-TP in PBMCs |       |                   |
| Cmax                             | 15.2  | pmol/10^6 cells   |
| Tmax                             | 24    | h                 |
| AUC(0-168h)                      | 1,280 | pmol·h/10^6 cells |
| Half-life (t1/2)                 | 85    | h                 |

Table 2: Pharmacokinetic parameters of **CL-197** in plasma and its active metabolite (**CL-197**-TP) in PBMCs of male Beagle dogs following a single oral dose.

The data from Beagle dogs highlight the long intracellular half-life of the active metabolite, **CL-197**-TP, in PBMCs, which are the primary target cells for HIV-1. This prolonged intracellular retention is a desirable characteristic for an antiretroviral drug, as it may allow for less frequent dosing.

## **Experimental Protocols**

The following sections detail the methodologies used in the preclinical in vivo pharmacokinetic studies of **CL-197**.



#### **Animal Models**

- Sprague-Dawley Rats: Male Sprague-Dawley rats, weighing between 200-250g, were used for the pharmacokinetic studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard laboratory chow and water.
- Beagle Dogs: Male Beagle dogs, weighing approximately 10-12 kg, were used. The dogs
  were housed in individual cages in a temperature and humidity-controlled room with a 12hour light/dark cycle. They were fed a standard canine diet and had access to water ad
  libitum.

### **Dosing and Sample Collection Workflow**

The experimental workflow for the pharmacokinetic studies involved drug administration, serial blood sampling, and subsequent bioanalysis.





#### Click to download full resolution via product page

Figure 2: General experimental workflow for in vivo pharmacokinetic studies of CL-197.

- Sprague-Dawley Rats:
  - Intravenous (IV) Administration: CL-197 was dissolved in a vehicle of saline and administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.
  - Oral (PO) Administration: CL-197 was suspended in 0.5% carboxymethylcellulose sodium
     (CMC-Na) and administered via oral gavage at a single dose of 5 mg/kg.
  - Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the jugular
     vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into



heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.

#### Beagle Dogs:

- Oral (PO) Administration: CL-197 was administered as a single oral dose of 1 mg/kg in a gelatin capsule.
- Blood Sampling: Venous blood samples (approximately 2 mL) were collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) into tubes containing an anticoagulant. A portion of the blood was used for plasma separation, and the remainder was used for the isolation of PBMCs.

### **Bioanalytical Methods**

- Quantification of CL-197 in Plasma: The concentrations of CL-197 in rat and dog plasma
  were determined using a validated liquid chromatography-tandem mass spectrometry (LCMS/MS) method. The method involved protein precipitation for sample preparation, followed
  by chromatographic separation on a C18 column and detection by mass spectrometry in the
  multiple reaction monitoring (MRM) mode.
- Quantification of CL-197-TP in PBMCs: The intracellular concentrations of the active
  triphosphate metabolite, CL-197-TP, in dog PBMCs were also measured by a validated LCMS/MS method. This required a more complex sample preparation procedure involving cell
  lysis and solid-phase extraction to isolate the triphosphate metabolite before LC-MS/MS
  analysis.

#### **Pharmacokinetic Data Analysis**

The pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the experimental data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule. The terminal elimination half-life (t1/2) was calculated as  $0.693/\lambda z$ , where  $\lambda z$  is the terminal elimination rate constant. Clearance (CL) and volume of distribution (Vd) were also calculated using standard non-compartmental methods. Oral bioavailability (F) was calculated as (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100%.



#### **Discussion and Future Directions**

The preclinical in vivo pharmacokinetic data for **CL-197** are highly encouraging. The compound exhibits excellent oral bioavailability in rats and demonstrates a prolonged intracellular half-life of its active metabolite in the target cells of Beagle dogs. These findings support the continued development of **CL-197** as a potential once-daily or even less frequently dosed oral antiretroviral agent for the treatment of HIV-1 infection.

Further studies are warranted to fully characterize the metabolic pathways of **CL-197** and to investigate its potential for drug-drug interactions. The long-term safety and efficacy of **CL-197** will be further evaluated in ongoing and future clinical trials.

#### Conclusion

This technical guide has provided a comprehensive summary of the available in vivo pharmacokinetic data for **CL-197**. The presented data, experimental protocols, and visualizations offer valuable insights for researchers and drug development professionals. The favorable pharmacokinetic profile of **CL-197**, particularly its high oral bioavailability and the long intracellular retention of its active form, positions it as a promising candidate for the treatment of HIV-1 infection.

• To cite this document: BenchChem. [In Vivo Pharmacokinetics of CL-197: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15363821#in-vivo-pharmacokinetics-of-cl-197]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com